molecular formula C21H21N3O3S2 B4154670 methyl 2-({[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate

methyl 2-({[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate

Cat. No.: B4154670
M. Wt: 427.5 g/mol
InChI Key: HZEHTEUBGJKZOL-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothieno[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a benzothieno[2,3-d]pyrimidine core, with a methyl group, a thioacetyl group, and an amino benzoate group attached. The exact structure would depend on the specific locations of these substituents on the core ring system .


Chemical Reactions Analysis

As a derivative of benzothieno[2,3-d]pyrimidine, this compound could potentially undergo a variety of chemical reactions. These might include reactions at the sulfur atom, substitutions or additions at the pyrimidine ring, or reactions involving the acetyl or benzoate groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the presence and location of functional groups, and the nature of the heteroatoms in the ring system .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study of heterocyclic compounds is a vibrant field of research in organic chemistry, with potential applications in areas such as drug discovery, materials science, and agrochemicals . Future research on this specific compound could potentially explore its synthesis, properties, and potential applications.

Properties

IUPAC Name

methyl 2-[[2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-12-7-8-14-16(9-12)29-20-18(14)19(22-11-23-20)28-10-17(25)24-15-6-4-3-5-13(15)21(26)27-2/h3-6,11-12H,7-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEHTEUBGJKZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-({[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-({[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-({[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate
Reactant of Route 5
methyl 2-({[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
methyl 2-({[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate

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